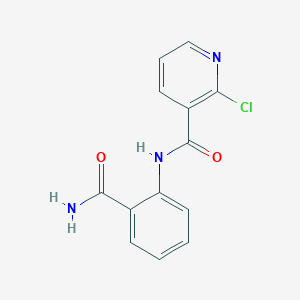

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide” is a complex organic compound. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a nicotinamide group (a pyridine ring with an amide group), among other functional groups .

Synthesis Analysis

While the specific synthesis process for “N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide” is not available, similar compounds often involve reactions such as Suzuki-Miyaura coupling, which is commonly used in the synthesis of biaryl compounds . Protodeboronation of alkyl boronic esters has also been reported in the synthesis of related compounds .Scientific Research Applications

Charge Transfer and Coenzyme Models

The study of nicotinamide derivatives has provided significant insights into their electron acceptor properties, particularly in the context of coenzyme models. Research examining the electron acceptor properties of nicotinamide analogs in the presence of para-substituted phenyl derivatives highlighted the potential of these compounds in mimicking coenzyme behavior and understanding charge transfer interactions. This research establishes a foundational understanding of nicotinamide derivatives' role in biochemical processes, offering a pathway to explore their utility in various scientific applications (Shifrin, 1965).

Apoptosis Induction in Cancer Research

Nicotinamide derivatives have been identified as potent inducers of apoptosis, particularly in cancer research. Through cell- and caspase-based high throughput screening assays, a series of N-phenyl nicotinamides emerged as a new class of compounds capable of inducing apoptosis. This discovery is pivotal for developing novel anticancer agents, offering a promising avenue for therapeutic interventions in treating various cancers (Cai et al., 2003).

Crystal Engineering and Material Science

In the field of material science, nicotinamide derivatives have been utilized in the engineering of ionic liquid crystalline compounds. These compounds exhibit unique properties such as interdigitated bilayers and significant thermal stability, making them of interest for applications in electronics and as components in advanced materials. The study of 3-carbamoyl-1-alkylpyridin-1-ium salts underscores the versatility of nicotinamide derivatives in creating materials with novel properties (Su & Lee, 2012).

Agricultural Chemistry and Herbicide Development

Nicotinamide derivatives have also found applications in agricultural chemistry, particularly in the synthesis and development of herbicides. The design and synthesis of novel N-(arylmethoxy)-2-chloronicotinamides have demonstrated significant herbicidal activity against various weeds. This research contributes to the ongoing efforts to develop more effective and environmentally friendly herbicides, showcasing the potential of nicotinamide derivatives in improving agricultural productivity (Yu et al., 2021).

properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c14-11-9(5-3-7-16-11)13(19)17-10-6-2-1-4-8(10)12(15)18/h1-7H,(H2,15,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQZTQCLZSVCJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)acetic acid](/img/structure/B2640621.png)

![N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640623.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640634.png)

![3-[2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2640641.png)